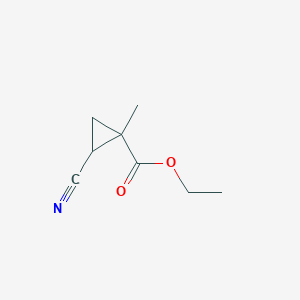

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate is a chemical compound with the CAS Number: 3325-77-7 . It has a molecular weight of 153.18 . The compound is liquid in physical form .

Synthesis Analysis

The synthesis of Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate can be achieved by reacting ethyl cyanoacetate, 1,2-dibromoethane, potassium carbonate, and DMSO . Another synthesis method involves the reaction of compound CXI-5 with 1-bromo-2-chloroethane in DMF, followed by the addition of K2CO3 .Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate is 1S/C8H11NO2/c1-3-11-7(10)8(2)4-6(8)5-9/h6H,3-4H2,1-2H3 . The compound contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 three-membered ring, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate is a liquid at room temperature . It has a density of 1.077 g/mL at 25 °C .Applications De Recherche Scientifique

Plant Ethylene Biosynthesis

Ethylene Precursor Identification in Plants

Ethylene, a crucial plant hormone, is synthesized from 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor found in higher plants. Research has identified significant metabolites related to ethylene biosynthesis, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming the intricate pathways plants utilize for ethylene production, impacting growth and stress responses (Hoffman, Yang, & McKeon, 1982).

Enzymatic Studies and Inhibitors

Enzyme-Catalyzed Reactions

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradisch peroxidase as a catalyst, illustrating the potential for creating polymers through enzyme-catalyzed reactions involving cyclopropane derivatives (Pang, Ritter, & Tabatabai, 2003).

Biochemical Applications

Role in Plant Stress Responses

Beneficial rhizobacteria producing 1-aminocyclopropane-1-carboxylic acid deaminase (ACCd) can mitigate stress in plants by degrading ACC, reducing the ethylene concentration, and thus improving plant growth under stress conditions. This application is crucial for enhancing biomass and bioethanol production in crops like Panicum maximum under drought and salt stress (Tiwari, Duraivadivel, Sharma, & H.P., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-cyano-1-methylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-7(10)8(2)4-6(8)5-9/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJONXUIDBVZZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-1-methylcyclopropane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)

![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)

![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)

![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)